Fluorine-Substitution Physicochemical Differentiation vs. Unsubstituted and Methyl-Substituted Benzamide Analogs
The 4-fluoro substituent on the benzamide phenyl ring increases calculated lipophilicity (LogP = 3.62) by approximately 0.3–0.5 log units relative to unsubstituted benzamide analogs, while simultaneously raising polar surface area (PSA = 42.24 Ų) compared to 4-methyl analogs . This dual modulation of LogP and PSA shifts the compound into a more favorable region of CNS-oriented property space than either the unsubstituted or 4-methyl variant. The close analog 4-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide (CAS 620941-91-5, C₁₆H₁₇NO₂) carries a bulkier, electron-donating 4-methyl group and lacks the electronegative fluorine, which alters both metabolic stability and potential halogen-bonding interactions with target proteins .
| Evidence Dimension | Physicochemical property profile (LogP, PSA, MW, H-bond donors/acceptors) |
|---|---|
| Target Compound Data | LogP = 3.62; PSA = 42.24 Ų; MW = 259.28 g/mol; HBD = 1; HBA = 2; Molecular Formula = C₁₅H₁₄FNO₂ |
| Comparator Or Baseline | 4-Methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide (CAS 620941-91-5): MW = 255.31 g/mol; LogP ~3.2 (estimated); PSA ~42 Ų (estimated); Molecular Formula = C₁₆H₁₇NO₂ |
| Quantified Difference | ΔLogP ≈ +0.4 (higher for 4-fluoro analog); MW difference = +3.97 g/mol; substitution of –F for –CH₃ reduces steric bulk while introducing electronegative character |
| Conditions | Calculated values from ChemSrc database using standard algorithms (ALogP, topological PSA) |
Why This Matters
For procurement in lead optimization programs, the 4-fluoro analog occupies a distinct property niche — higher LogP and electronegative character compared to 4-methyl — making it the preferred choice when fluorine-mediated metabolic stabilization or halogen-bonding interactions are sought.
